molecular formula C12H16O3 B13679615 Ethyl 3-hydroxy-3-(p-tolyl)propanoate

Ethyl 3-hydroxy-3-(p-tolyl)propanoate

Cat. No.: B13679615
M. Wt: 208.25 g/mol
InChI Key: YGCZMODLNTWXLW-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-(p-tolyl)propanoate is an organic compound with the molecular formula C12H16O3. It is an ester derivative that features a hydroxy group and a p-tolyl group attached to a propanoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxy-3-(p-tolyl)propanoate can be synthesized through several methods. One common route involves the esterification of 3-hydroxy-3-(p-tolyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification process, allowing for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydroxy-3-(p-tolyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxo-3-(p-tolyl)propanoate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Ethyl 3-oxo-3-(p-tolyl)propanoate.

    Reduction: Ethyl 3-hydroxy-3-(p-tolyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-hydroxy-3-(p-tolyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 3-hydroxy-3-(p-tolyl)propanoate exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxy group is converted to a carbonyl group through the transfer of electrons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Ethyl 3-hydroxy-3-(p-tolyl)propanoate can be compared with other similar compounds such as:

    Ethyl 3-oxo-3-(p-tolyl)propanoate: This compound is an oxidized form of this compound and lacks the hydroxy group.

    Ethyl 3-(p-tolyl)propanoate: This compound lacks the hydroxy group and has different reactivity and applications.

    Ethyl 3-hydroxy-3-phenylpropanoate: This compound has a phenyl group instead of a p-tolyl group, leading to different chemical properties and uses.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C12H16O3/c1-3-15-12(14)8-11(13)10-6-4-9(2)5-7-10/h4-7,11,13H,3,8H2,1-2H3

InChI Key

YGCZMODLNTWXLW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)O

Origin of Product

United States

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